3,6-bis(5-broMo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine
Description
3,6-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine is a tetrazine-based conjugated molecule featuring brominated thiophene units and a 2-ethylhexyl solubilizing side chain. The tetrazine core acts as a strong electron acceptor, while the bromine atoms enable further functionalization (e.g., cross-coupling reactions). The 2-ethylhexyl group enhances solubility in organic solvents, critical for solution-processed optoelectronic applications such as organic photovoltaics (OPVs) . Its synthesis typically involves Stille or Suzuki cross-coupling reactions, leveraging palladium catalysts to form the conjugated backbone .
Properties
IUPAC Name |
3,6-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-1,2,4,5-tetrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2N4S2/c1-5-9-11-17(7-3)13-19-15-21(33-23(19)27)25-29-31-26(32-30-25)22-16-20(24(28)34-22)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZMRKMPTNFFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2=NN=C(N=N2)C3=CC(=C(S3)Br)CC(CC)CCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromo-2-thiophenecarboxaldehyde.
Formation of 2-Ethylhexyl Derivative: The brominated thiophene is then reacted with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate to form 4-(2-ethylhexyl)-5-bromothiophene.
Tetrazine Formation: The final step involves the reaction of the 4-(2-ethylhexyl)-5-bromothiophene with hydrazine hydrate and a suitable oxidizing agent to form the tetrazine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine has several scientific research applications:
Organic Semiconductors: Used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Photocatalysis: Employed in photocatalytic hydrogen evolution reactions due to its unique electronic properties.
Material Science: Studied for its potential in creating new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine involves its ability to participate in electron transfer processes. The compound’s electronic structure allows it to act as an electron donor or acceptor, making it useful in various electronic applications. The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key properties of 3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine with structurally analogous tetrazine derivatives:
*Estimated based on analogous tetrazine-thiophene systems.
Key Observations:
- Alkyl Chain Impact : The 2-ethylhexyl group in the target compound provides moderate solubility compared to the longer 2-octyldodecyl chain in 2OD-TTz, which enhances film-forming properties but may hinder charge transport due to increased steric bulk .
- Electronic Properties : Bromine substituents lower the HOMO (-5.4 eV vs. -5.58 eV for 2OD-TTz) and narrow the band gap (~1.9 eV vs. 1.8 eV for 2OD-TTz), favoring light absorption in the visible spectrum for OPVs .
Performance in Optoelectronic Devices
- Photovoltaic Efficiency: The copolymer of 2OD-TTz with quaterthiophene achieved a power conversion efficiency (PCE) of 2.6% with ITIC-F, attributed to its deep HOMO (-5.58 eV) and optimized morphology .
- Thermal Stability : Tetrazines with aromatic substituents (e.g., pyrimidinyl) exhibit higher thermal stability (decomposition >300°C), whereas alkylated derivatives like 2OD-TTz decompose at ~250°C due to side-chain instability .
Energetic and Mechanochemical Properties
- Energetic Performance: Unlike BTATz (detonation velocity: 8,903 m/s; decomposition: 318°C), the target compound lacks nitro or amino groups, resulting in lower energy density but higher stability for optoelectronic use .
- Mechanical Sensitivity : Brominated tetrazines exhibit reduced sensitivity to friction/impact compared to nitro-functionalized analogs (e.g., DNGTz), making them safer for processing .
Biological Activity
3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine is a compound of increasing interest in the fields of organic electronics and medicinal chemistry. Its unique structure comprises thiophene units and a tetrazine moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.
- Molecular Formula : C₂₆H₃₆Br₂N₄S₂
- Molecular Weight : 628.53 g/mol
- CAS Number : 1260224-09-6
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with biological systems, which can include antimicrobial properties, effects on plant growth, and potential applications in drug delivery systems.
Antimicrobial Activity
Research has indicated that compounds containing thiophene rings exhibit antimicrobial properties. For example:
- A study highlighted that terthiophene derivatives demonstrated significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
Herbicidal Effects
The compound's structural similarity to known herbicides suggests potential herbicidal activity. Studies have shown that thiophene derivatives can inhibit the growth of certain plants by affecting protein expression related to energy production .
Cytotoxicity and Pharmacological Potential
Preliminary investigations into the cytotoxic effects of related compounds suggest that tetrazine derivatives may have anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells .
Case Studies
-
Antibacterial Study :
- A series of experiments were conducted using various concentrations of this compound against E. coli. Results indicated a dose-dependent inhibition of bacterial growth.
Concentration (µg/mL) Zone of Inhibition (mm) 10 8 50 15 100 22 -
Herbicidal Activity :
- In a greenhouse study, the compound was applied to Arabidopsis thaliana plants. The results showed a significant reduction in plant height and biomass compared to the control group.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The electron-rich nature of thiophene units may interact with cellular membranes or enzymes.
- The tetrazine moiety could participate in redox reactions influencing cellular metabolism.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine while minimizing impurities?
- Methodology : The synthesis involves converting nitrile precursors to tetrazine via Pinner conditions, with careful control of reaction sequence to avoid monosubstituted tetrazine byproducts. Substituting ethanol with isopropanol improves solubility due to the bulky 2-ethylhexyl group. Final oxidation with sodium nitrite and acetic acid ensures complete conversion of dihydrotetrazine to tetrazine .
- Key Tip : Monitor reaction viscosity during polymerization to prevent "hot spots" and thermal decomposition of tetrazine rings, using conventional heating instead of microwave reactors .
Q. How are optical and electrochemical properties of this tetrazine derivative characterized for optoelectronic applications?
- Methods :
- Optical Band Gap : Determined via UV-Vis spectroscopy (e.g., absorption edge analysis). For similar polymers, band gaps of ~1.8 eV are reported .
- HOMO/LUMO Levels : Cyclic voltammetry (CV) in dichloromethane with a ferrocene reference. HOMO levels as deep as -5.58 eV are achievable, ideal for solar cell hole transport .
- Solubility : Tested in chlorinated solvents (e.g., chloroform, chlorobenzene) for film-processing compatibility .
Q. What initial device applications demonstrate the utility of this compound?
- Application : Non-fullerene organic solar cells (NF-PSCs). Blending the tetrazine polymer with ITIC-F or Y6 acceptors yields power conversion efficiencies (PCEs) up to 2.6–16.35%, depending on aggregation control .
- Performance Factors : Efficiency hinges on optimizing phase separation via steric hindrance modifiers (e.g., Pt complexation) and solvent annealing .
Advanced Research Questions
Q. How do alkyl chain substituents (e.g., 2-ethylhexyl vs. 2-octyldodecyl) impact solubility and device performance?
- Comparative Data :
| Substituent | Solubility | Optical Band Gap (eV) | HOMO Level (eV) |
|---|---|---|---|
| 2-Ethylhexyl | High | ~1.8 (estimated) | -5.58 |
| 2-Octyldodecyl | Moderate | 1.8 | -5.5 |
- Analysis : Shorter chains (e.g., 2-ethylhexyl) enhance solubility but may reduce crystallinity. Longer chains improve film morphology but complicate purification .
Q. What strategies mitigate thermal decomposition during polymerization?
- Approach : Use Pd₂(dba)₃ catalysts for Stille coupling under controlled pressure (≤20 bar) and low-viscosity solvents (e.g., chlorobenzene). Avoid microwave reactors to prevent localized overheating .
- Validation : Gel permeation chromatography (GPC) confirms higher molecular weights (Mn > 30 kDa) with conventional heating .
Q. How can aggregation-induced phase separation be controlled in solar cell active layers?
- Solution : Introduce steric hindrance via platinum(II) complexation. For example, adding Pt(Ph)₂(DMSO)₂ reduces polymer aggregation, optimizing domain sizes and improving PCE from 13.03% to 16.35% .
- Characterization : Atomic force microscopy (AFM) and grazing-incidence wide-angle X-ray scattering (GIWAXS) validate morphology changes .
Q. What bioorthogonal applications exploit the reactivity of this tetrazine derivative?
- Mechanism : The electron-deficient tetrazine core undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes) for rapid bioconjugation .
- Applications : Fluorescent probes or drug delivery systems via postsynthetic modification. For example, 3-bromo-tetrazines enable site-selective protein labeling .
Data Contradiction Analysis
Q. Why do reported PCEs for tetrazine-based solar cells vary widely (2.6% vs. 16.35%)?
- Root Causes :
- Polymer Design : The 2-ethylhexyl variant may lack sufficient steric hindrance, leading to excessive aggregation and large domains, reducing charge extraction .
- Acceptor Choice : ITIC-F (PCE 2.6%) has lower electron mobility than Y6 .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
